

An In-depth Technical Guide to 2,3-Dibromothiophene

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Compound of Interest

Compound Name: 2,3-Dibromothiophene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

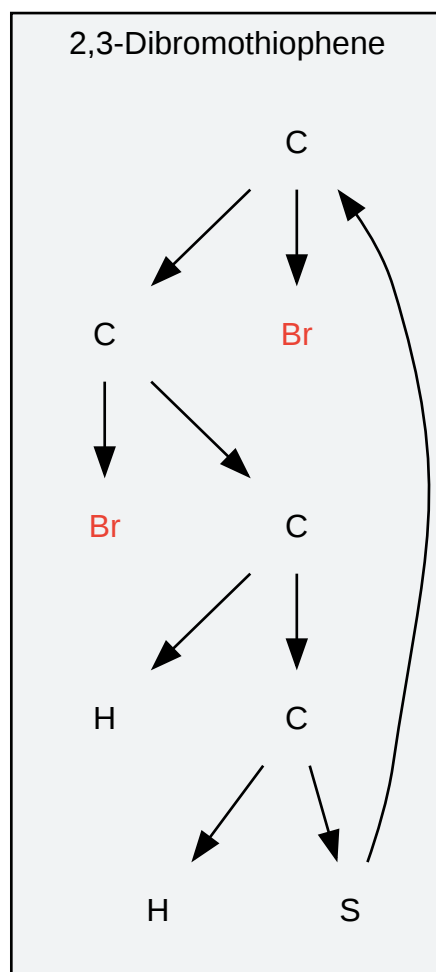
This technical guide provides a comprehensive overview of **2,3-Dibromothiophene** (CAS No. 3140-93-0), a pivotal halogenated heterocyclic compound. It details the chemical structure, physical and spectroscopic properties, synthesis protocols, and key applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. This document is intended to serve as a technical resource, consolidating essential data and methodologies for professionals engaged in research and development.

Introduction

2,3-Dibromothiophene is an aromatic heterocyclic compound featuring a five-membered thiophene ring substituted with bromine atoms at the 2 and 3 positions.^[1] Its chemical formula is C₄H₂Br₂S.^{[1][2][3][4]} This molecule is a versatile synthetic intermediate, primarily utilized as a building block in the construction of more complex molecules through various cross-coupling reactions.^{[1][5]} The strategic placement of the bromine atoms significantly influences its electronic properties and reactivity, making it a valuable precursor for pharmaceuticals, agrochemicals, and conjugated polymers for organic electronics.^{[1][6]}

Chemical Structure and Physicochemical Properties

The core of **2,3-Dibromothiophene** is a planar, five-membered aromatic ring containing one sulfur atom. The bromine atoms at the C2 and C3 positions act as excellent leaving groups, facilitating a wide range of chemical transformations.[5] At room temperature, it exists as a colorless to pale yellow liquid.[1]



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Caption: Chemical structure of **2,3-Dibromothiophene**.

Table 1: Physicochemical Properties of **2,3-Dibromothiophene**

Property	Value	Reference
CAS Number	3140-93-0	[1][3][7]
Molecular Formula	C4H2Br2S	[1][2][3][4]
Molecular Weight	241.93 g/mol	[2][3][4][7]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	218-219 °C (lit.)	[3]
Density	2.137 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.632 (lit.)	[3]
Flash Point	51 °C (123.8 °F) - closed cup	[3]
InChI Key	ATRJNSFQBYKFSM-UHFFFAOYSA-N	[3][7][8]
Canonical SMILES	C1=CSC(=C1Br)Br	[1][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,3-Dibromothiophene**. The following table summarizes key ¹H NMR spectral data. Further data, including ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available in various chemical databases.[7][8][9]

Table 2: ¹H NMR Spectral Data for **2,3-Dibromothiophene**

Parameter	Value (ppm)	Solvent	Frequency	Reference
δ (H-5)	7.248	CDCl ₃	300 MHz	[9]
δ (H-4)	6.907	CDCl ₃	300 MHz	[9]
J(H-4, H-5)	5.83 Hz	CDCl ₃	300 MHz	[9]

Synthesis of 2,3-Dibromothiophene

2,3-Dibromothiophene can be synthesized through several routes, most commonly via the direct bromination of thiophene or the selective bromination of a monosubstituted thiophene.^[1] A widely used laboratory-scale synthesis involves the bromination of 3-bromothiophene using N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis from 3-Bromothiophene

This protocol details the synthesis of **2,3-Dibromothiophene** via the bromination of 3-bromothiophene.^[2]

Materials:

- 3-Bromothiophene (16.3 g, 100 mmol)
- N-bromosuccinimide (NBS) (17.8 g, 100 mmol)
- Hexane (50 mL)
- Perchloric acid (70% aqueous solution, 0.7 mL, 5 mol%)
- Potassium carbonate (200 mg)

Equipment:

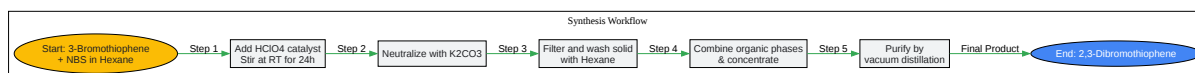
- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- To a suspension of N-bromosuccinimide (NBS) in hexane, add 3-bromothiophene.

- Add the perchloric acid catalyst to the mixture.
- Stir the reaction mixture at room temperature for 24 hours.
- Neutralize the reaction by adding potassium carbonate.
- Filter the mixture and wash the solid residue with hexane.
- Combine the organic phases and concentrate under reduced pressure using a rotary evaporator.
- Purify the resulting residue by vacuum distillation to yield the final product.[2]

Expected Yield: 89%[2]



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Caption: Experimental workflow for the synthesis of **2,3-Dibromothiophene**.

Reactivity and Applications in Drug Development

The synthetic utility of **2,3-Dibromothiophene** is primarily derived from the reactivity of its carbon-bromine bonds. These positions are amenable to a variety of transformations, making it a versatile building block.

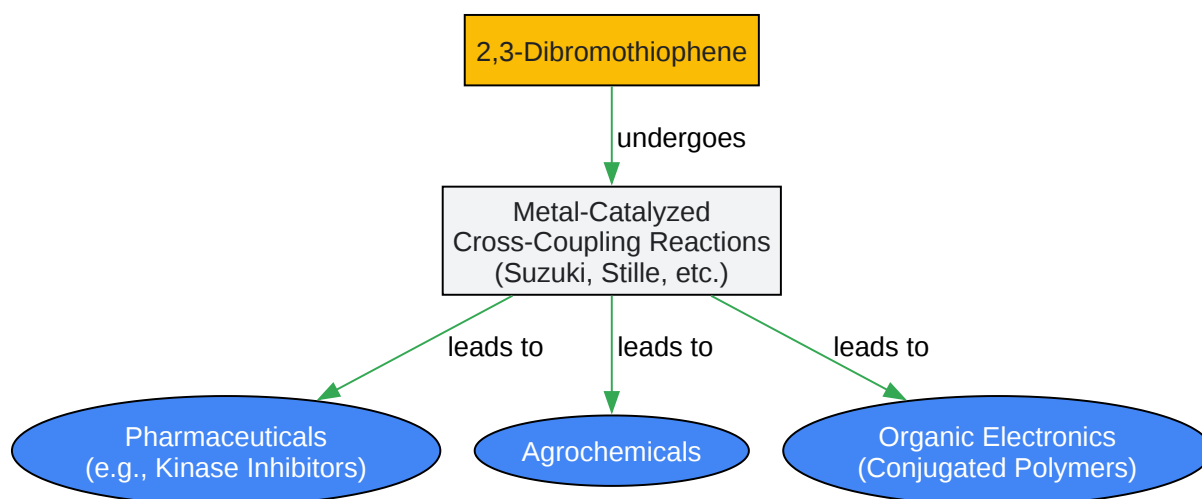
Key Reactions:

- **Metal-Catalyzed Cross-Coupling:** The bromine atoms are excellent leaving groups for reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[5] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, which are

essential for constructing the complex carbon skeletons of drug molecules and functional materials.[5][6]

- Directed Metallation: It is possible to achieve regioselective functionalization through directed metallation, allowing for the precise introduction of various substituents onto the thiophene ring.[5]
- Halogen Dance Reaction: Under certain conditions, **2,3-Dibromothiophene** can undergo a "halogen dance" reaction, which involves the transposition of a halogen atom.[10]

Applications: The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives are key intermediates in synthesizing numerous pharmaceuticals.[11][12] **2,3-Dibromothiophene** serves as a precursor for creating novel compounds with potential biological activity, contributing to drug discovery efforts in areas such as antiplatelet agents and kinase inhibitors.[11][12] In materials science, it is a building block for conjugated polymers used in organic electronics like OLEDs and OFETs.[1][6]



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